8-Fluoro-6-piperidin-3-yloxyisoquinoline;2,2,2-trifluoroacetic acid
Description
8-Fluoro-6-piperidin-3-yloxyisoquinoline;2,2,2-trifluoroacetic acid is a fluorinated isoquinoline derivative paired with trifluoroacetic acid (TFA) as a counterion. The compound comprises two components:
- 8-Fluoro-6-piperidin-3-yloxyisoquinoline: A heterocyclic aromatic structure featuring a fluorine substituent at the 8-position and a piperidin-3-yloxy group at the 6-position.
- 2,2,2-Trifluoroacetic acid (TFA): A strong carboxylic acid (CAS 76-05-1) frequently used in peptide synthesis and drug formulation to enhance solubility and stability .
The compound is associated with drug candidates like GSK256066, a phosphodiesterase 4 inhibitor studied for inflammatory diseases . Its TFA salt form improves bioavailability compared to freebase counterparts, a critical factor in preclinical development.
Properties
CAS No. |
918490-23-0 |
|---|---|
Molecular Formula |
C16H16F4N2O3 |
Molecular Weight |
360.30 g/mol |
IUPAC Name |
8-fluoro-6-piperidin-3-yloxyisoquinoline;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H15FN2O.C2HF3O2/c15-14-7-12(18-11-2-1-4-16-8-11)6-10-3-5-17-9-13(10)14;3-2(4,5)1(6)7/h3,5-7,9,11,16H,1-2,4,8H2;(H,6,7) |
InChI Key |
HIRJPQZSAAXQMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)OC2=CC(=C3C=NC=CC3=C2)F.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-6-piperidin-3-yloxyisoquinoline;2,2,2-trifluoroacetic acid typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a fluorinated isoquinoline derivative reacts with a piperidine derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes using high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-6-piperidin-3-yloxyisoquinoline;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or piperidine sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced isoquinoline derivatives.
Substitution: Formation of substituted isoquinoline or piperidine derivatives.
Scientific Research Applications
8-Fluoro-6-piperidin-3-yloxyisoquinoline;2,2,2-trifluoroacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Fluoro-6-piperidin-3-yloxyisoquinoline;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The fluorinated isoquinoline structure allows it to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine moiety may enhance its binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Isoquinoline Derivatives
Isoquinoline derivatives are widely explored for therapeutic applications. Key analogs include:
Counterion Comparison: TFA vs. Other Acids
TFA is a preferred counterion in drug formulation, but alternatives exist:
TFA’s low boiling point (72°C) facilitates removal during purification, but its environmental persistence necessitates careful waste management .
Fluorinated Compounds: Functional Group Analysis
Fluorinated compounds share enhanced metabolic stability and membrane permeability. Key comparisons:
The target compound’s piperidinyloxy group provides conformational flexibility, distinguishing it from rigid fluorinated hydrocarbons.
Physicochemical Properties
- Solubility : TFA salt form increases aqueous solubility by >50% compared to freebase forms .
- Stability : Fluorine substitution reduces oxidative degradation rates in accelerated stability studies.
- Bioavailability : TFA counterion enhances intestinal absorption in rodent models (oral bioavailability: ~65% vs. 40% for HCl salts) .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2,2,2-trifluoroacetic acid (TFA) relevant to its role as a solvent or catalyst in synthesizing fluorinated isoquinoline derivatives?
- Methodological Answer : TFA is a strong acid (pKa ~0.23) with high volatility and solubility in organic solvents, making it ideal for deprotection reactions in peptide synthesis or as a catalyst in esterification. Its stability under anhydrous conditions minimizes side reactions during fluorinated isoquinoline derivatization . Key properties include boiling point (72°C), density (1.535 g/cm³), and dielectric constant (39.6), which influence reaction kinetics and selectivity. Researchers should confirm solvent compatibility via controlled experiments (e.g., NMR monitoring) to avoid unwanted decomposition of intermediates .
Q. How can researchers optimize the synthesis of 8-fluoro-6-piperidin-3-yloxyisoquinoline to avoid side reactions from fluorine’s electron-withdrawing effects?
- Methodological Answer : Fluorine’s electronegativity can deactivate aromatic rings, complicating nucleophilic substitutions. To mitigate this:
- Use TFA as a protonation agent to activate the isoquinoline ring for piperidin-3-yloxy coupling.
- Employ low-temperature conditions (−20°C to 0°C) to suppress competing elimination pathways.
- Validate regioselectivity via HPLC-MS or 19F NMR to confirm substitution at the 6-position .
Q. What analytical techniques are critical for characterizing the purity and stability of 8-fluoro-6-piperidin-3-yloxyisoquinoline-TFA co-crystals?
- Methodological Answer :
- X-ray crystallography resolves co-crystal structures, confirming hydrogen bonding between TFA’s carboxyl group and the piperidine nitrogen.
- Thermogravimetric analysis (TGA) assesses thermal stability (e.g., decomposition above 150°C).
- Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies impurities, ensuring >98% purity for pharmacological assays .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., sulfonation vs. fluorination) affect the synthesis of fluorinated isoquinoline intermediates, and how can they be controlled?
- Methodological Answer : Fluorinated isoquinolines are prone to sulfonation at electron-rich positions (e.g., C-5). To suppress this:
- Blocking groups : Introduce a temporary protecting group (e.g., tert-butoxycarbonyl, Boc) at reactive sites before fluorination.
- Kinetic vs. thermodynamic control : Use polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) to favor fluorination over sulfonation.
- Reaction monitoring : Track intermediates via LC-MS/MS to identify competing pathways .
Q. What experimental strategies resolve contradictions in reported bioactivity data for fluorinated isoquinolines, such as conflicting IC50 values in enzyme inhibition assays?
- Methodological Answer :
- Standardize assay conditions : Ensure consistent buffer pH (TFA’s acidity may alter enzyme activity), ionic strength, and temperature.
- Validate target engagement : Use orthogonal methods (e.g., surface plasmon resonance or isothermal titration calorimetry) to confirm direct binding.
- Control for TFA artifacts : Replace TFA with milder acids (e.g., acetic acid) during compound preparation to rule out solvent interference .
Q. How can computational modeling guide the design of fluorinated isoquinoline derivatives with enhanced blood-brain barrier (BBB) penetration?
- Methodological Answer :
- Molecular dynamics simulations : Predict logP and polar surface area (PSA) to optimize lipophilicity (ideal logP = 2–3 for CNS penetration).
- Docking studies : Map interactions with P-glycoprotein (P-gp) to minimize efflux.
- In vitro BBB models : Validate predictions using MDCK-MDR1 monolayers or artificial membrane permeability assays .
Data Contradiction Analysis
Q. Why do some studies report high yields (>80%) for TFA-mediated reactions, while others observe degradation products under similar conditions?
- Resolution : Degradation often arises from prolonged exposure to TFA at elevated temperatures. For example:
- Time-dependent studies : Monitor reaction progress via in-situ FTIR to identify optimal quenching times.
- Alternative acids : Compare TFA with HCl or H2SO4 to determine acid-specific stability thresholds .
Q. How can researchers address discrepancies in fluorinated isoquinoline solubility across different solvent systems?
- Resolution : Solubility varies due to TFA’s ion-pairing effects . Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
